molecular formula C20H21NO4 B1456412 N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4',4',4'-d8 CAS No. 1007834-06-1

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4',4',4'-d8

Cat. No.: B1456412
CAS No.: 1007834-06-1
M. Wt: 347.4 g/mol
InChI Key: UGNIYGNGCNXHTR-CHKHYCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4',4',4'-d8 is a useful research compound. Its molecular formula is C20H21NO4 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Fmoc-L-Val-OH-d8, also known as (2S)-2,3,4,4,4-pentadeuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(trideuteriomethyl)butanoic acid or N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4’,4’,4’-d8, is a deuterium-labeled compound that plays a significant role in peptide synthesis .

Target of Action

The primary target of Fmoc-L-Val-OH-d8 is the amino group of peptides during the peptide synthesis process . The compound acts as a protecting group for the amino acids, preventing unwanted reactions during the synthesis .

Mode of Action

Fmoc-L-Val-OH-d8 interacts with its targets by attaching to the amino group of the peptides, forming a stable bond . This bond protects the amino group from reacting with other compounds during the synthesis process . The Fmoc group is then removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-L-Val-OH-d8 is involved in the solid-phase peptide synthesis (SPPS) pathway . It is used as a starting material to synthesize difficult sequence-containing pentapeptides using the O-acyl isodipeptide unit peptides by the backbone amide linker (BAL) strategy .

Result of Action

The result of Fmoc-L-Val-OH-d8’s action is the successful synthesis of peptides with the desired sequence . By protecting the amino group during the synthesis, it ensures that the peptides are formed correctly without unwanted reactions .

Action Environment

The action of Fmoc-L-Val-OH-d8 is influenced by the conditions of the peptide synthesis process. The removal of the Fmoc group is usually performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) . The reaction conditions, such as temperature and pH, can also affect the efficacy and stability of the compound .

Properties

IUPAC Name

(2S)-2,3,4,4,4-pentadeuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(trideuteriomethyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1/i1D3,2D3,12D,18D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNIYGNGCNXHTR-CHKHYCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4',4',4'-d8
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N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4',4',4'-d8
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N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4',4',4'-d8
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N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4',4',4'-d8
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N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4',4',4'-d8
Reactant of Route 6
Reactant of Route 6
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4',4',4'-d8

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